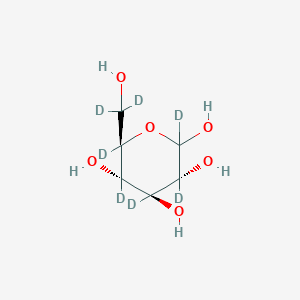
D-Glucose-1,2,3,4,5,6,6-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
D-Glucose-1,2,3,4,5,6,6-d7: is a stable isotope-labeled compound of glucose, where seven hydrogen atoms are replaced with deuterium. This compound is a simple sugar containing six carbon atoms in a cyclic form. It is commonly used in various scientific research applications due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-1,2,3,4,5,6,6-d7 involves the deuteration of glucose. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as a solvent. The reaction conditions often involve heating the mixture to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium .
化学反応の分析
Types of Reactions: D-Glucose-1,2,3,4,5,6,6-d7 undergoes various chemical reactions similar to those of non-labeled glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is commonly used.
Substitution: Reagents such as acetic anhydride or benzoyl chloride are used for esterification reactions.
Major Products Formed:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose esters.
科学的研究の応用
D-Glucose-1,2,3,4,5,6,6-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Employed in studies of cellular glucose uptake and utilization.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose metabolism in tissues.
Industry: Applied in quality control processes to detect adulteration in food products.
作用機序
The mechanism of action of D-Glucose-1,2,3,4,5,6,6-d7 is similar to that of non-labeled glucose. It is metabolized through glycolysis and the Krebs cycle to produce energy in the form of adenosine triphosphate (ATP). The deuterium atoms do not significantly alter the metabolic pathways but allow for the tracking of glucose molecules in various biochemical processes .
類似化合物との比較
- D-Glucose-6,6-d2
- D-Glucose-d12
- D-Glucose-1-d1
- D-Glucose-13C6
Comparison: D-Glucose-1,2,3,4,5,6,6-d7 is unique due to the extensive deuteration, which provides a higher degree of isotopic labeling compared to other deuterated glucose compounds. This makes it particularly useful in detailed metabolic studies and applications requiring high sensitivity .
特性
CAS番号 |
23403-54-5 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
187.20 g/mol |
IUPAC名 |
(3R,4S,5S,6S)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2,2D,3D,4D,5D,6D |
InChIキー |
WQZGKKKJIJFFOK-KMTOWNPSSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
異性体SMILES |
[2H][C@@]1([C@]([C@](OC([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


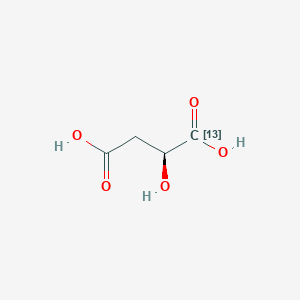


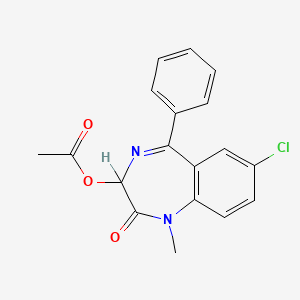

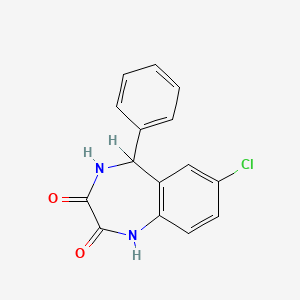
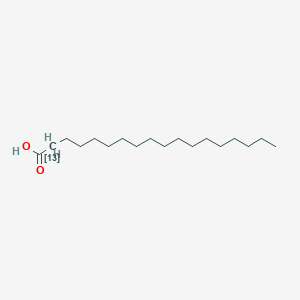
![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)
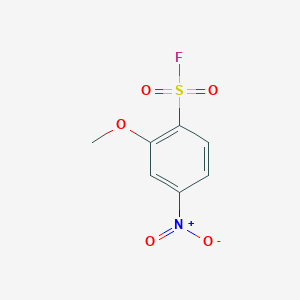

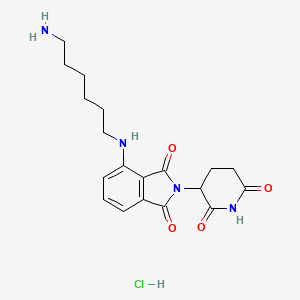

![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)

